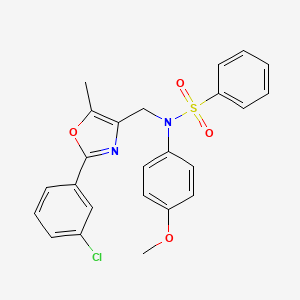
6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H14O4N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
Synthesis Analysis
The synthesis of 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid involves the use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid can be represented by the SMILES stringN(c1nc(ccc1)C(=O)O)C(=O)OC(C)(C)C and the InChI string 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) .
Wissenschaftliche Forschungsanwendungen
Condensation Reactions with Non-Nucleophilic N-Heterocycles
A novel condensation method using di-tert-butyl dicarbonate (Boc2O) for acylating non-nucleophilic nitrogen compounds, including various N-heterocycles and anilides, has been developed. This method highlights the utility of tert-butoxycarbonyl (Boc) protected compounds in creating a wide range of acylated products with high functional group compatibility, showcasing the versatility of 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid in synthetic organic chemistry (Umehara, Ueda, & Tokuyama, 2016).
Synthesis and Structural Analysis
The compound has been used in synthesizing tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a process characterized by X-ray diffraction studies to understand the molecular and crystalline structure. This research contributes to the understanding of the structural aspects of related compounds, facilitating the design of new molecules with desired properties (Naveen et al., 2007).
Asymmetric Synthesis of Piperidine Derivatives
The asymmetric syntheses of piperidine derivatives from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine have been described, utilizing tert-butoxycarbonyl protected intermediates. This method provides a pathway for the synthesis of enantiomerically pure compounds, indicating the significant role of tert-butoxycarbonyl protected intermediates in medicinal chemistry and drug development (Xue et al., 2002).
Coordination Chemistry and Luminescent Properties
Research into the coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands has found applications in creating luminescent lanthanide compounds for biological sensing. This research underscores the potential of pyridine derivatives, including 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid, in developing new materials for bioimaging and sensing applications (Halcrow, 2005).
Eigenschaften
IUPAC Name |
N-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-17-23(26-24(31-17)18-7-6-8-19(25)15-18)16-27(20-11-13-21(30-2)14-12-20)32(28,29)22-9-4-3-5-10-22/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSXXNOWBJCGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

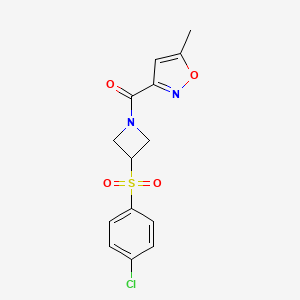
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)
![4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2652889.png)

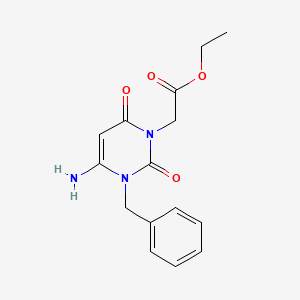
![(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2652893.png)
![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride](/img/structure/B2652894.png)
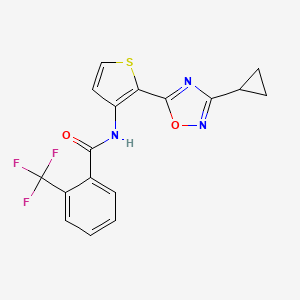
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)
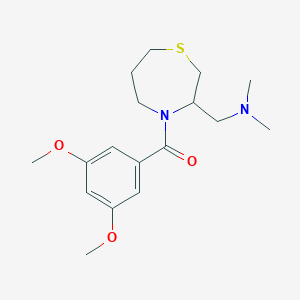

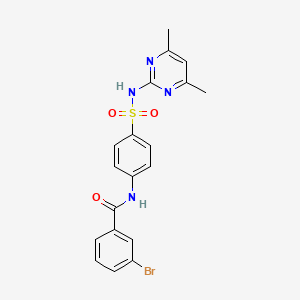
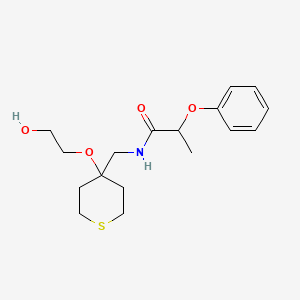
![3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2652909.png)